[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
CAS No.:
Cat. No.: VC15783468
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN5 |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H18FN5/c1-10-5-15-17(2)12(10)8-14-6-11-7-16-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3 |
| Standard InChI Key | VMJKQMHAEHJYRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)CNCC2=CN(N=C2)CCF |
Introduction
Structural Characteristics
The molecular architecture of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine (molecular formula: C₁₂H₁₈FN₅, molecular weight: 251.30 g/mol) features two pyrazole rings connected via methylene (–CH₂–) groups. Key structural elements include:
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A 1,4-dimethylpyrazole moiety at one terminal, contributing steric bulk and electronic modulation.
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A 2-fluoroethyl-substituted pyrazole at the opposing terminal, introducing polarity and hydrogen-bonding potential.
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A central methylene-linked amine, enabling conformational flexibility and nucleophilic reactivity.
Comparative analysis with structurally related compounds reveals distinct differences. For example, the analog N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (C₁₁H₁₆FN₅, 237.28 g/mol ) lacks the fluoroethyl group, reducing its hydrophobicity. Similarly, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine (C₁₂H₂₀ClN₅, 269.77 g/mol ) incorporates a chlorine atom absent in the target compound, altering its electronic profile.
Table 1: Structural Comparison of Pyrazole Derivatives
Synthesis and Manufacturing
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine involves multi-step reactions, often beginning with the preparation of substituted pyrazole precursors. A representative pathway includes:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
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Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using fluoroethyl halides.
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Methylene Bridge Assembly: Coupling of the two pyrazole units through reductive amination or alkylation.
Critical parameters influencing yield and purity include:
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Temperature Control: Maintaining reactions at 0–5°C during fluorination to minimize side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amination steps.
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Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Industrial-scale production may employ continuous flow reactors to optimize efficiency, as demonstrated for analogous fluoropyrazoles.
Chemical Properties and Reactivity
The compound exhibits a reactivity profile characteristic of aryl amines and fluorinated heterocycles:
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Nucleophilic Amine: Participates in acylation, sulfonation, and Schiff base formation. The central amine’s nucleophilicity is moderately reduced by electron-withdrawing fluorine atoms.
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Electrophilic Substitution: The pyrazole rings undergo regioselective halogenation at the C-3 and C-5 positions under acidic conditions.
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Fluorine-Specific Reactions: The 2-fluoroethyl group enables F-labeling for radiopharmaceutical applications, though this remains unexplored for the target compound.
Table 2: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Moderate in DMSO, low in H₂O | |
| LogP (Partition Coeff.) | Estimated 2.1 (indicating lipophilicity) | |
| Stability | Stable at RT; degrades above 150°C |
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